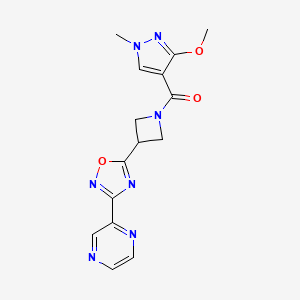
N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide, also known as CPPC, is a chemical compound that has been extensively studied in scientific research. CPPC belongs to the class of pyrazole carboxamide derivatives and has been found to have potential therapeutic applications in various fields of medicine.
Mécanisme D'action
The mechanism of action of N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide involves the inhibition of the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of inflammatory cytokines and prostaglandins, leading to a reduction in inflammation and pain. N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has also been found to induce cell cycle arrest and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has several advantages for lab experiments. It is stable, easy to synthesize, and has a high purity. However, N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has some limitations, including its poor solubility in water and low bioavailability.
Orientations Futures
N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has several potential future directions for scientific research. It can be further studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and pain. N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide can also be modified to improve its solubility and bioavailability, which can enhance its therapeutic efficacy. Additionally, N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide can be studied for its potential use as a chemical probe to study the role of COX-2 in various biological processes.
Méthodes De Synthèse
N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide can be synthesized using a simple and efficient method that involves the reaction of 2-methoxyphenylhydrazine with 1-cyanocyclopropane carboxylic acid followed by a cyclization reaction with methyl acetoacetate. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has been studied extensively in scientific research for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-12(15(21)19-16(10-17)7-8-16)9-18-20(11)13-5-3-4-6-14(13)22-2/h3-6,9H,7-8H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFRDCBGLWQZEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2OC)C(=O)NC3(CC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

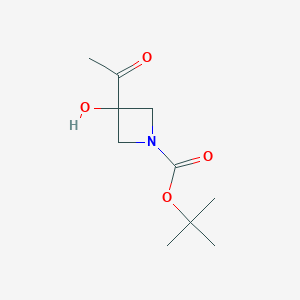
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B2388187.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2388189.png)
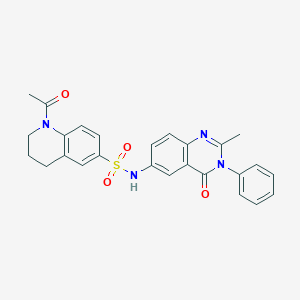

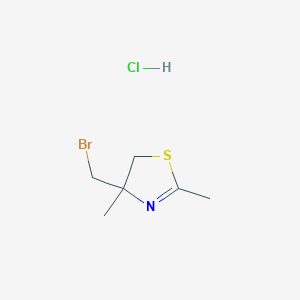

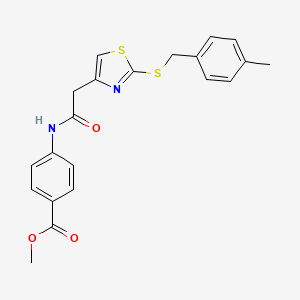
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2388198.png)
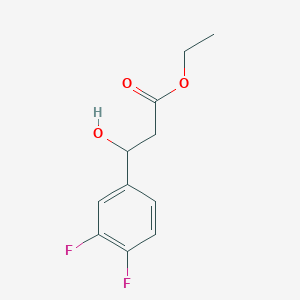
![13-Ethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2388202.png)
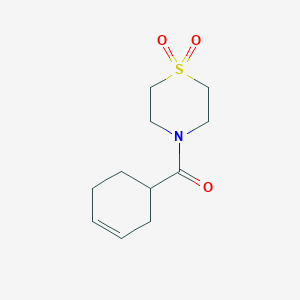
![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2388206.png)
